Imiloxan hydrochloride
Description
Historical Overview of Adrenergic Receptor Research and the Genesis of Imiloxan (B1671758) Hydrochloride
The journey to understanding the adrenergic system began over a century ago. In 1906, Henry Hallett Dale's experiments with adrenaline and the fungus ergot provided the first evidence for the existence of what would later be called adrenergic receptors. ispyphysiology.com His work demonstrated that a substance could block the effects of adrenaline, suggesting a specific site of action. ispyphysiology.com This foundational concept was further developed in 1948 by Raymond Ahlquist, who classified adrenergic receptors into two main types: alpha (α) and beta (β). ispyphysiology.comnih.gov This classification was based on the different responses of tissues to various adrenaline-like substances. ispyphysiology.com
Further research led to the sub-classification of these receptors. nih.gov The alpha-adrenergic receptors were divided into α1 and α2 subtypes. nih.govnih.gov The α2-adrenergic receptors were identified as playing a crucial role in regulating the release of neurotransmitters from nerve endings. nih.govabcam.com This discovery opened up new avenues for pharmacological research and the development of drugs that could selectively target these receptor subtypes. nih.gov
It was within this context of expanding knowledge about adrenergic receptor subtypes that imiloxan was developed. nih.govncats.io Initially investigated for its potential as an antidepressant in the 1980s, imiloxan hydrochloride emerged as a valuable tool for researchers. ncats.iospringer.com Although its clinical development was discontinued (B1498344) due to hypersensitivity reactions observed in early trials, its utility in the laboratory setting became apparent. ncats.ioresearchgate.net
Significance of this compound as a Pharmacological Probe in Adrenergic System Studies
This compound's primary significance in research lies in its high selectivity as an antagonist for the α2B-adrenergic receptor subtype. wikipedia.orgtocris.com This selectivity allows scientists to distinguish the specific functions of the α2B receptor from other α2 adrenergic subtypes (α2A and α2C). wikipedia.org By using imiloxan, researchers can investigate the physiological and pathological processes mediated by the α2B adrenoceptor. abcam.comwikipedia.org
The compound has been instrumental in studies exploring the role of α2B receptors in various bodily functions. abcam.comwikipedia.org For instance, research has utilized imiloxan to understand the involvement of these receptors in the modulation of neurotransmitter release. abcam.com This makes it a valuable pharmacological probe for dissecting the complex signaling pathways of the adrenergic system. nih.govabcam.com
Table 1: Key Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-ethylimidazole;hydrochloride | abcam.com |
| Molecular Formula | C14H17ClN2O2 | abcam.com |
| Molecular Weight | 280.75 Da | abcam.com |
| Primary Target | α2B-adrenoceptor | abcam.comwikipedia.orgtocris.com |
| Action | Antagonist | tocris.commedchemexpress.compatsnap.com |
Broad Research Landscape for Alpha-2 Adrenoceptor Antagonists
The research landscape for alpha-2 adrenoceptor antagonists is extensive and multifaceted. These compounds are not only used as research tools but are also investigated for their therapeutic potential in a variety of conditions. nih.govwikipedia.org The discovery of multiple α2-adrenoceptor subtypes has driven the development of more selective antagonists to explore their distinct physiological roles. nih.gov
Alpha-2 antagonists have been explored in several key research areas:
Neuroscience: The α2-adrenoceptors in the central nervous system are involved in regulating mood, cognition, and pain. nih.govfrontiersin.org Antagonists are used to study their role in conditions like depression and cognitive disorders. wikipedia.orgfrontiersin.org For example, some antidepressant medications, such as mirtazapine, exhibit α2-antagonist activity. wikipedia.orgfrontiersin.org
Cardiovascular Research: Alpha-2 receptors are present on blood vessels and play a role in regulating blood pressure. abcam.com Antagonists are used to investigate their contribution to cardiovascular function. abcam.com
Metabolic Research: Studies have explored the role of α2-adrenoceptors in processes like lipolysis (the breakdown of fats). researchgate.net Antagonists such as yohimbine (B192690) have been used to investigate the potential for modulating fat metabolism. researchgate.net
Veterinary Medicine: Alpha-2 antagonists have found a significant clinical application in veterinary medicine. wikipedia.org They are used to reverse the sedative effects of α2-agonist drugs like xylazine (B1663881) and medetomidine. wikipedia.org Atipamezole is a prominent example of an α2 antagonist used for this purpose. nih.govwikipedia.org
Table 2: Examples of Alpha-2 Adrenoceptor Antagonists in Research
| Compound | Selectivity | Primary Research Use | Source |
|---|---|---|---|
| Imiloxan | Selective for α2B | Distinguishing α2B receptor functions | wikipedia.orgtocris.com |
| Yohimbine | Relatively selective for α2 | Investigating erectile dysfunction, reversing sedation in veterinary medicine | wikipedia.orgwikipedia.org |
| Idazoxan | Non-selective | Experimental research tool | wikipedia.org |
| Atipamezole | Highly selective for α2 | Reversing sedation in veterinary medicine | nih.govwikipedia.org |
| Mirtazapine | Non-selective (also acts on other receptors) | Antidepressant with α2-blocking activity | wikipedia.orgfrontiersin.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-ethylimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c1-2-16-8-7-15-14(16)9-11-10-17-12-5-3-4-6-13(12)18-11;/h3-8,11H,2,9-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDJPJNFVJXEKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CC2COC3=CC=CC=C3O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017546 | |
| Record name | Imiloxan hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86710-23-8, 81167-22-8 | |
| Record name | Imiloxan hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086710238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imiloxan hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMILOXAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X72FO6ZLZY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Structural Elucidation Relevant to Research
Pioneering Synthetic Methodologies for Imiloxan (B1671758) Hydrochloride
The synthesis of Imiloxan is a multi-step process that builds the core imidazole (B134444) and benzodioxan structures and then joins them.
The foundational synthesis of Imiloxan involves two main stages. The first is the construction of the substituted imidazole ring, and the second is the alkylation of this ring with the appropriate benzodioxan-containing side chain. wikipedia.org
A common pathway begins with the formation of the imidazole portion. This is achieved through the reaction of an imidate with the diethyl acetal (B89532) of aminoacetaldehyde. wikipedia.org Following the creation of the core imidazole structure, an N-alkylation step is performed using ethyl iodide to introduce the ethyl group at the N-1 position of the imidazole ring, yielding the final Imiloxan base. wikipedia.org The base is then treated with hydrochloric acid to form the more stable and soluble hydrochloride salt.
The synthesis of the key precursor, 2-(chloromethyl)-2,3-dihydro-1,4-benzodioxane, starts from catechol. Catechol reacts with 2-chloroacrylonitrile (B132963) to form 2-cyano-1,4-benzodioxan. wikipedia.org This intermediate is then processed to create the required side chain for attachment to the ethyl-imidazole heterocycle.
A summary of key precursors and reagents is provided in the table below.
| Role in Synthesis | Compound Name | Chemical Structure |
| Imidazole Precursor 1 | Imidate | R-C(=NH)OR' |
| Imidazole Precursor 2 | Diethyl acetal of aminoacetaldehyde | (C2H5O)2CHCH2NH2 |
| Alkylation Agent | Ethyl iodide | C2H5I |
| Benzodioxan Precursor 1 | Catechol | C6H4(OH)2 |
| Benzodioxan Precursor 2 | 2-Chloroacrylonitrile | CH2=C(Cl)CN |
| Final Salt Formation | Hydrochloric acid | HCl |
Imiloxan possesses a single chiral center at the C-2 position of the 2,3-dihydro-1,4-benzodioxin ring. Consequently, it can exist as two enantiomers, (R)-Imiloxan and (S)-Imiloxan. The standard IUPAC name for the compound as used in research is often (RS)-2-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-ethylimidazole, which indicates that it is typically synthesized and utilized as a racemic mixture. wikipedia.org
While specific studies detailing an enantioselective synthesis for Imiloxan are not prevalent in the literature, the importance of stereochemistry in the activity of adrenergic ligands is well-established. For many related compounds, including other imidazoline (B1206853) derivatives, the different enantiomers exhibit significantly different binding affinities and functional activities at adrenoceptor subtypes. For instance, stereoisomerism is a critical factor in the agonist versus antagonist properties of some methylated naphazoline (B1676943) derivatives. acs.org The synthesis of specific stereoisomers of related benzodioxane derivatives has been described, often starting from chiral synthons to control the absolute configuration. nih.gov Therefore, while Imiloxan is used as a racemate, the potential for stereoselective interactions with the α2B-adrenoceptor remains a key area of interest in medicinal chemistry.
Structural Modifications and Analog Development for Enhanced Selectivity
The development of Imiloxan was part of a broader effort to create selective ligands for adrenoceptor subtypes to better understand their physiological roles and to develop targeted therapeutics.
The structure-activity relationships (SAR) for 2-substituted imidazoles as α2-adrenoceptor antagonists have been studied to delineate the features crucial for potency and selectivity. nih.govacs.org
The Imidazole Moiety : The imidazole ring is a key pharmacophore for α2-adrenoceptor antagonism.
The N-1 Substituent : The nature of the substituent at the N-1 position of the imidazole ring is critical for selectivity. For Imiloxan, the N-ethyl group was found to confer high selectivity for the α2-adrenoceptor over the α1-adrenoceptor. In a series of related compounds, 1-ethyl-2-[(1,4-benzodioxan-2-yl)methyl]imidazole (which is Imiloxan) was identified as the most selective α2-adrenoceptor antagonist, being virtually devoid of α1-antagonist activity. nih.gov
The Linker and Benzodioxan Group : The methylene (B1212753) linker (-CH2-) and the 1,4-benzodioxan group are crucial for orienting the molecule within the receptor binding pocket. The lipophilicity conferred by this part of the molecule also suggests a good potential for crossing the blood-brain barrier. nih.gov The 1,4-benzodioxane (B1196944) scaffold is a versatile and "evergreen" structure found in numerous neurologically active compounds, including other α2-antagonists like piperoxan (B1220614) and idazoxan. unimi.it
These design principles highlight a delicate balance between the electronic and steric properties of the different parts of the molecule to achieve high affinity and selectivity for a specific receptor subtype, in this case, the α2B-adrenoceptor. capes.gov.brnih.gov
Imiloxan belongs to a class of 2-substituted imidazoles/imidazolines that feature a 1,4-benzodioxan moiety. Research in this area has produced several important compounds, with modifications aimed at altering potency and selectivity across α-adrenoceptor subtypes.
Idazoxan : A closely related analogue, Idazoxan is an imidazoline (rather than an imidazole) and lacks the N-ethyl group of Imiloxan. It is a potent α2-antagonist but also shows affinity for non-adrenergic imidazoline binding sites. wikipedia.orgunimi.it Its synthesis also starts from catechol. wikipedia.org
Efaroxan : Another imidazoline-based α2-antagonist, Efaroxan features an ethyl group on the benzodioxan ring system. It is considered a selective antagonist of α2-adrenergic receptors. researchgate.netsemanticscholar.org
Benoxathian : Identified as a selective ligand for the α2A-adrenoceptor binding site, in contrast to Imiloxan's α2B selectivity. capes.gov.br
The table below compares Imiloxan with its prominent analogues.
| Compound | Core Heterocycle | Key Structural Differences from Imiloxan | Primary Selectivity |
| Imiloxan | Imidazole | N/A (Reference compound) | α2B-Adrenoceptor Antagonist capes.gov.brtocris.com |
| Idazoxan | Imidazoline | Lacks N-ethyl group; imidazoline instead of imidazole ring | α2-Adrenoceptor Antagonist / Imidazoline Receptor Ligand wikipedia.orgunimi.it |
| Efaroxan | Imidazoline | Ethyl group on benzodioxan ring; imidazoline instead of imidazole ring | α2-Adrenoceptor Antagonist researchgate.netsemanticscholar.org |
Molecular and Cellular Pharmacology of Imiloxan Hydrochloride
Receptor Binding Kinetics and Thermodynamics
The interaction between a drug and its receptor is governed by the principles of binding kinetics and thermodynamics, which provide a quantitative measure of the forces driving this molecular interaction. nih.gov Thermodynamic analysis, in particular, offers insights into the molecular events of drug-receptor binding that are not achievable through other methods. nih.gov It helps to quantify the "affinity," or the strength of the interaction, which is a critical determinant of a ligand's pharmacological profile. nih.govibmc.msk.ru The affinity is often expressed as the dissociation constant (Kd) or its logarithmic form (pKi), where a lower Kd or higher pKi value indicates a stronger binding interaction.
Imiloxan (B1671758) hydrochloride is recognized as a highly selective antagonist for the α2B-adrenoceptor subtype. abcam.comtocris.com Its binding affinity for this subtype is notably high, with a reported pKi value of 7.26. abcam.comabcam.co.jp This high affinity is coupled with significant selectivity over other α2-adrenoceptor subtypes. Research indicates that Imiloxan displays a 55-fold higher affinity for the α2B subtype compared to the α2A subtype, underscoring its utility as a specific pharmacological tool for studying α2B-mediated processes. abcam.comabcam.co.jp The development of subtype-selective ligands like Imiloxan is crucial, as there are generally few available antagonists that can effectively discriminate between the α2A, α2B, and α2C subtypes. nih.gov
| Receptor Subtype | Binding Affinity (pKi) | Selectivity Ratio (α2B vs. α2A) |
|---|---|---|
| α2B | 7.26 abcam.comabcam.co.jp | 55-fold higher for α2B abcam.comabcam.co.jp |
| α2A | Lower Affinity |
The selectivity of Imiloxan becomes more apparent when its binding profile is compared with other α-adrenergic ligands. capes.gov.br Pharmacological studies have utilized tissues with predominant expressions of specific subtypes, such as rabbit spleen (primarily α2A) and rat kidney (primarily α2B), to characterize these differences. capes.gov.brnih.govnih.gov
In these comparative assays, ligands are assessed for their ability to displace a radiolabeled antagonist like [3H]-rauwolscine. capes.gov.brnih.gov The α2A-adrenoceptors found in rabbit spleen show high affinity for ligands such as oxymetazoline (B75379) and WB 4101, but low affinity for prazosin (B1663645) and chlorpromazine (B137089). capes.gov.brnih.gov Conversely, the α2B-adrenoceptors in rat kidney display high affinity for prazosin and chlorpromazine and low affinity for oxymetazoline and WB 4101. capes.gov.br
Within this context, Imiloxan was identified as a selective α2B ligand. capes.gov.br This contrasts with a ligand like benoxathian, which demonstrates a high degree of selectivity for the α2A-adrenoceptor binding site. capes.gov.br Imiloxan's specific affinity for the α2B subtype, combined with its lack of potent activity at α1-adrenoceptors, distinguishes it as a valuable research tool for the classification and study of α2-adrenoceptor subtypes. tocris.comcapes.gov.br
| Ligand | Primary Selectivity | High Affinity Tissue Model | Low Affinity Tissue Model |
|---|---|---|---|
| Imiloxan | α2B capes.gov.br | Rat Kidney capes.gov.br | Rabbit Spleen capes.gov.br |
| Benoxathian | α2A capes.gov.br | Rabbit Spleen capes.gov.br | Rat Kidney capes.gov.br |
| Prazosin | α2B (relative to α2A) capes.gov.brnih.gov | Rat Kidney capes.gov.brnih.gov | Rabbit Spleen capes.gov.brnih.gov |
| Oxymetazoline | α2A capes.gov.brnih.gov | Rabbit Spleen capes.gov.brnih.gov | Rat Kidney capes.gov.brnih.gov |
Intracellular Signaling Cascades Mediated by Alpha-2B Adrenoceptor Antagonism
The α2B-adrenoceptor is a member of the G-protein coupled receptor (GPCR) superfamily. abcam.comgenome.jp GPCRs are integral membrane proteins that transduce extracellular signals into intracellular responses. nih.gov Upon binding of an agonist, the receptor undergoes a conformational change that allows it to interact with and activate an intracellular heterotrimeric G-protein. nih.gov The α2-adrenergic receptors, including the α2B subtype, primarily couple to inhibitory G-proteins of the Gi family. abcam.com The antagonism of the α2B receptor by this compound blocks the binding of endogenous agonists like epinephrine (B1671497) and norepinephrine, thereby preventing the activation of this Gi-protein signaling pathway. abcam.comgenome.jp
The activation of the Gi protein, which is prevented by Imiloxan, initiates a cascade of downstream intracellular events. A primary function of the activated Gi protein is the inhibition of the enzyme adenylate cyclase. abcam.com This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). abcam.com The reduction in cAMP levels subsequently affects a multitude of cellular processes that are regulated by this signaling molecule.
Furthermore, GPCR signaling, including that from adrenoceptors, is integrated into larger cellular signaling networks. abcam.comnih.gov The adrenergic receptor signaling pathway can influence the mitogen-activated protein kinase (MAPK) cascade. abcam.com The MAPK pathway is a multi-tiered kinase cascade (often involving MAPKKK, MAPKK, and MAPK) that regulates a wide array of cellular functions. nih.gov By blocking the initial step of α2B receptor activation, Imiloxan effectively prevents the modulation of these downstream effector pathways. abcam.com
Mechanisms of Antagonism at the Alpha-2B Adrenoceptor
This compound functions as a competitive antagonist at the α2B-adrenoceptor. abcam.comtocris.comcapes.gov.br Its mechanism of action involves binding to the receptor at the same site as endogenous catecholamine agonists but without activating it. This binding event physically obstructs agonists from accessing the receptor, thereby preventing the initiation of the intracellular signaling cascade.
The key to Imiloxan's pharmacological profile is its high selectivity for the α2B subtype. abcam.comabcam.co.jpcapes.gov.br By preferentially binding to and blocking α2B-adrenoceptors, it inhibits the specific physiological responses mediated by this particular subtype. The antagonism prevents the Gi protein-coupled inhibition of adenylate cyclase, thereby averting the subsequent decrease in cellular cAMP levels that would normally occur upon agonist stimulation. abcam.com This selective blockade makes Imiloxan a precise tool for investigating the distinct physiological and pathological roles of the α2B-adrenoceptor. capes.gov.br
Competitive versus Non-Competitive Inhibition
The mechanism by which this compound exerts its antagonist effect at the α2B-adrenoceptor is consistent with competitive inhibition. This is suggested by studies examining its binding characteristics in the presence of other ligands. nih.gov In competitive antagonism, the antagonist binds to the same site on the receptor as the endogenous agonist, thereby blocking the agonist's ability to activate the receptor. The inhibitory effect of a competitive antagonist can be overcome by increasing the concentration of the agonist. While direct Schild analysis data for Imiloxan is not extensively detailed in the provided literature, the description of its action as a selective "antagonist" in binding assays implies a competitive interaction at the receptor's orthosteric site. tocris.comnih.gov
Allosteric Modulation Considerations
Current research on this compound has focused on its activity as a selective antagonist at the primary binding site (orthosteric site) of the α2B-adrenoceptor. There is no significant evidence to suggest that this compound functions as an allosteric modulator. frontiersin.orgwikipedia.org Allosteric modulators bind to a site on the receptor that is distinct from the agonist-binding site, and in doing so, they can alter the receptor's affinity or efficacy for the agonist. The pharmacological profile of Imiloxan is consistent with direct blockade of the agonist binding site rather than modulation from a secondary site. tocris.com
In Vitro Cellular Models for this compound Activity Assessment
The characterization of this compound's pharmacological activity has been facilitated by various in vitro models that allow for detailed examination of its interaction with adrenergic receptors.
Receptor Expression Systems and Cell Line Models
To dissect the specific interactions of ligands with adrenoceptor subtypes, researchers often utilize receptor expression systems. These involve transfecting cell lines, such as Chinese Hamster Ovary (CHO) cells, with the specific gene for a receptor subtype. researchgate.net This allows for the study of a homogenous population of receptors in a controlled cellular environment. While specific studies detailing the use of CHO or other cell lines expressing the α2B-adrenoceptor for the exclusive testing of this compound are not extensively documented in the provided search results, this methodology is a standard approach for characterizing the selectivity and functionality of such compounds. researchgate.net The use of such systems is crucial for differentiating the activity of subtype-selective ligands like Imiloxan. nih.gov
Functional Assays for Receptor Activity (e.g., cAMP accumulation, neurotransmitter release)
The functional consequences of this compound's antagonism at α2B-adrenoceptors are assessed through various functional assays. Since α2-adrenoceptors are coupled to Gi proteins, their activation by an agonist typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. abcam.com The antagonist action of Imiloxan would therefore be expected to block this agonist-induced reduction in cAMP. Functional assays measuring cAMP accumulation are a primary method to quantify the potency of antagonists in reversing the inhibitory effect of agonists. researchgate.net
Furthermore, the role of Imiloxan in modulating neurotransmitter release can be observed in functional assays. For instance, in pithed rats, the α2-adrenoceptor agonist B-HT 933 inhibits the vasopressor responses induced by sympathetic stimulation. This sympatho-inhibition was significantly blocked by Imiloxan, demonstrating its functional antagonism at the α2B-adrenoceptor subtype, which is involved in modulating neurotransmitter release from sympathetic neurons. researchgate.net
Studies on Specific Cell Types and Tissue Preparations (e.g., rabbit spleen, rat kidney)
Pioneering studies to determine the subtype selectivity of this compound utilized membrane preparations from tissues known to express different populations of α2-adrenoceptor subtypes. nih.govnih.gov Specifically, rabbit spleen and rat kidney have been instrumental in this characterization.
The α2-adrenoceptor binding sites in rabbit spleen were found to have a high affinity for ligands like oxymetazoline and a low affinity for prazosin, which is characteristic of the α2A subtype. nih.govnih.gov In contrast, the α2-adrenoceptor sites in the rat kidney displayed high affinity for prazosin and low affinity for oxymetazoline, indicating the prevalence of the α2B subtype. nih.govnih.gov
Through competitive binding studies using the radioligand [3H]-rauwolscine in these tissue preparations, Imiloxan was identified as a selective ligand for the α2B-adrenoceptor. nih.govnih.gov The data from these studies allowed for the pharmacological distinction between the α2A and α2B subtypes and established Imiloxan as a valuable tool for classifying these receptors.
Table of Binding Affinities of Various Ligands at α2-Adrenoceptor Subtypes in Different Tissues
| Tissue Preparation | Predominant Subtype | High Affinity Ligands | Low Affinity Ligands |
|---|---|---|---|
| Rabbit Spleen | α2A | Oxymetazoline, WB 4101 | Prazosin, Chlorpromazine |
Pre Clinical Pharmacological Investigations in Animal Models
Effects on Physiological Systems Modulated by Alpha-2B Adrenoceptors
The α2B-adrenoceptor is expressed in various tissues, including the central nervous system, blood vessels, and the gastrointestinal tract, where it is involved in regulating key physiological processes.
The α2-adrenoceptor subtypes play contrasting roles in cardiovascular regulation. While the α2A-subtype is associated with a decrease in sympathetic outflow and blood pressure, the α2B-subtype is known to mediate vasoconstriction and contribute to hypertension. semanticscholar.org
In studies using pithed rats, the α2-adrenoceptor agonist B-HT 933 was shown to produce dose-dependent increases in diastolic blood pressure. The administration of imiloxan (B1671758) hydrochloride dose-dependently blocked these vasopressor responses, providing pharmacological evidence that the α2B-adrenoceptor subtype is directly involved in mediating these pressor effects. nih.gov The vasoconstrictor action of α2B-adrenoceptor activation is a key contributor to its role in elevating blood pressure. nih.gov
| Agonist/Antagonist | Target Receptor(s) | Observed Effect on Blood Pressure in Pithed Rats | Citation(s) |
| B-HT 933 (Agonist) | α2-Adrenoceptors | Dose-dependent increase in diastolic pressure | nih.gov |
| Imiloxan (Antagonist) | α2B-Adrenoceptor | Dose-dependent block of B-HT 933-induced pressor response | nih.gov |
| BRL 44408 (Antagonist) | α2A-Adrenoceptor | Dose-dependent block of B-HT 933-induced pressor response | nih.gov |
| JP-1302 (Antagonist) | α2C-Adrenoceptor | Dose-dependent block of B-HT 933-induced pressor response | nih.gov |
Alpha-2 adrenoceptors are critical in regulating the release of neurotransmitters from sympathetic nerves and adrenergic neurons within the central nervous system. wikipedia.org These receptors typically act as inhibitory autoreceptors, meaning their activation leads to a decrease in the release of neurotransmitters like norepinephrine. An antagonist, conversely, blocks or impedes the normal activity of a neurotransmitter at the receptor. hawaii.edu
While the α2A and α2C subtypes are considered the primary modulators of neurotransmitter release, imiloxan hydrochloride has been used in spinal cord studies to probe the roles of different subtypes in antinociception (pain relief). wikipedia.orgnih.gov In one study, the antinociceptive effects of the agonist ST-91 were antagonized by imiloxan, suggesting the involvement of the α2B subtype in this specific spinal pathway. nih.gov This highlights its utility in dissecting the complex involvement of adrenoceptor subtypes in the central nervous system.
The expression of α2B-adrenoceptors in the gastrointestinal tract suggests a role in modulating intestinal motility. Activation of α2-adrenoceptors generally has an inhibitory effect on gastrointestinal function. While specific studies focusing solely on imiloxan's effect on intestinal motility are limited, its function as a selective α2B antagonist makes it a valuable compound for future research to differentiate the specific contribution of this subtype to gastrointestinal regulation from that of the more extensively studied α2A and α2C subtypes.
Role of this compound in Elucidating Alpha-2 Adrenoceptor Subtype Functions In Vivo
The existence of three distinct α2-adrenoceptor subtypes (α2A, α2B, and α2C) has complicated the study of adrenergic physiology due to the lack of highly subtype-selective ligands. semanticscholar.org Imiloxan's high selectivity for the α2B subtype has been instrumental in overcoming this challenge. nih.govtocris.com
The three α2-adrenoceptor subtypes often have distinct and sometimes opposing physiological functions. semanticscholar.org
Alpha-2A (α2A): Primarily located in the central nervous system, this subtype is involved in reducing blood pressure and sympathetic outflow. semanticscholar.orgnih.gov It also plays a key role in sedation, analgesia, and the presynaptic inhibition of neurotransmitter release at high frequencies of nerve activity. nih.govwikipedia.org
Alpha-2B (α2B): This subtype is known for its role in mediating vasoconstriction and inducing a pressor (blood pressure-increasing) response. nih.govnih.gov It also has a centrally-mediated role in gastric mucosal protection. nih.gov
Alpha-2C (α2C): The α2C subtype is involved in modulating neurotransmitter release at lower levels of nerve activity and may play a role in stress-dependent depression. nih.govwikipedia.org It also contributes to venous vasoconstriction. nih.gov
The distinct functions of these subtypes are summarized in the table below.
| Receptor Subtype | Primary Location(s) | Key Physiological/Pharmacological Functions | Citation(s) |
| Alpha-2A (α2A) | Central Nervous System, Sympathetic Nerves | Antihypertensive, bradycardic, sedative, analgesic, inhibition of neurotransmitter release (high frequency) | semanticscholar.orgnih.govwikipedia.org |
| Alpha-2B (α2B) | Blood Vessels | Vasoconstriction, pressor response, centrally-mediated gastric mucosal protection | nih.govnih.gov |
| Alpha-2C (α2C) | Central Nervous System, Sympathetic Nerves | Modulation of neurotransmitter release (low frequency), venous vasoconstriction, potential role in stress/depression | nih.govwikipedia.org |
This compound's value as a research tool stems from its selectivity for the α2B-adrenoceptor binding site. nih.gov This allows researchers to pharmacologically isolate the effects of the α2B subtype from the α2A and α2C subtypes.
A clear example is the investigation of vasopressor responses in pithed rats. In this model, researchers used a combination of selective antagonists to identify the contribution of each α2-subtype. The study employed:
BRL 44408 to block α2A receptors.
Imiloxan to block α2B receptors. nih.gov
JP-1302 to block α2C receptors.
By administering these antagonists individually and in combination, researchers demonstrated that all three subtypes—α2A, α2B, and α2C—contribute to the increase in blood pressure caused by the α2-agonist B-HT 933. The complete abolition of the pressor response was only achieved when all three antagonists were administered together. nih.gov This type of study, made possible by selective compounds like imiloxan, is crucial for dissecting complex physiological responses where multiple receptor subtypes are involved.
Structure Activity Relationship Sar Studies of Imiloxan Hydrochloride
Impact of Imidazole (B134444) Ring Modifications on Receptor Interaction
The imidazole ring is a fundamental component of Imiloxan (B1671758), playing a critical role in its binding to adrenergic receptors. ajrconline.org The two nitrogen atoms in this five-membered heterocycle have unique electronic properties that allow for significant hydrogen bonding, which is vital for high-affinity binding to biological targets. ajrconline.org SAR studies on imidazoles and related compounds like imidazolines have demonstrated that modifications to this ring system can dramatically alter receptor affinity and selectivity. nih.govnih.gov
For instance, the substitution pattern on the imidazole ring is a key determinant of activity. In Imiloxan, the ethyl group at the N-1 position of the imidazole ring was found to be optimal for α2-adrenoceptor antagonist activity. researchgate.net Studies on related imidazoquinoline compounds have shown that replacement of the imidazole ring with other heterocycles like triazole or cyclic urea (B33335) can lead to a complete loss of activity, underscoring the structural importance of the imidazole scaffold. nih.gov Furthermore, oxidation of the imidazole ring at the 4 or 5 position has been identified as a metabolic pathway for Imiloxan, which can lead to ring-opening and the formation of various metabolites, thereby altering the compound's interaction with the receptor. researchgate.net
The table below summarizes the impact of key modifications related to the imidazole moiety on receptor interaction.
| Modification | Impact on Receptor Interaction | Reference |
| N-1 Ethyl Group | Confers high selectivity for α2-adrenoceptors. | researchgate.net |
| Ring Oxidation (4/5-position) | Leads to metabolite formation, altering the original compound's binding profile. | researchgate.net |
| Replacement of Imidazole Ring | Complete loss of activity observed in analogous compound series. | nih.gov |
Role of the Benzodioxane Moiety in Ligand Binding and Selectivity
The 1,4-benzodioxane (B1196944) moiety is another essential structural feature of Imiloxan that significantly contributes to its binding affinity and, particularly, its selectivity for the α2B-adrenoceptor subtype. nih.govunimi.it This rigid, heterocyclic system helps to correctly orient the molecule within the receptor's binding pocket.
The table below outlines the key contributions of the benzodioxane moiety.
| Feature of Benzodioxane Moiety | Role in Pharmacological Profile | Reference |
| Rigid Structure | Orients the ligand in the receptor binding site. | unimi.it |
| Ring Oxygens | Believed to be important for drug-receptor interactions. | researchgate.net |
| Overall Moiety | Contributes significantly to α2B-adrenoceptor selectivity. | nih.gov |
| Metabolic Target | Site of oxidation leading to sulphonic acid and glucuronide metabolites. | researchgate.net |
Side Chain Substitutions and Their Influence on Pharmacological Profile
The linker or "side chain" that connects the imidazole ring to the benzodioxane moiety, along with the substituents on the imidazole ring itself, has a profound influence on the pharmacological profile of Imiloxan. SAR studies have explored variations in both the length of the alkyl chain and the nature of the substituent on the imidazole nitrogen.
A key study evaluated several 2-[(1,4-benzodioxan-2-yl)alkyl]imidazoles. researchgate.net It was determined that a methyl group as the linker between the imidazole and benzodioxane portions (as in Imiloxan) was a critical feature. The most decisive factor for high α2-adrenoceptor selectivity was the presence of an ethyl group at the N-1 position of the imidazole ring. researchgate.net The resulting compound, 1-Ethyl-2-[(1,4-benzodioxan-2-yl)methyl]imidazole (Imiloxan), was identified as the most selective α2-adrenoceptor antagonist in the series, being practically devoid of α1-adrenoceptor antagonist activity. researchgate.net This high selectivity was a primary reason for its selection for further evaluation. researchgate.net
The table below illustrates the influence of side chain substitutions based on SAR studies of Imiloxan and related analogues.
| Compound/Substitution | Key Structural Feature | Pharmacological Outcome | Reference |
| Imiloxan | N-1 Ethyl group on imidazole | Most selective α2-adrenoceptor antagonist in the series | researchgate.net |
| Analogues | Other N-1 alkyl groups | Lower selectivity compared to the N-1 ethyl analogue | researchgate.net |
| Imiloxan | Methyl linker (-CH2-) | Part of the optimal structure for α2 selectivity | researchgate.net |
| Analogues | Longer alkyl linkers | Altered activity and selectivity profiles | researchgate.net |
Computational Chemistry and Molecular Modeling Approaches in SAR
Computational chemistry and molecular modeling have become indispensable tools for understanding the structure-activity relationships of drug candidates like Imiloxan. nih.goveco-vector.com These methods allow researchers to visualize and predict the interactions between a ligand and its protein target at an atomic level, providing insights that can guide the design of more potent and selective molecules. nih.govuneb.br
For Imiloxan, computational studies have been employed to investigate its conformational properties. Semi-empirical molecular orbital methods, such as AM1 and PM3, were used to study the conformations of both the neutral Imiloxan molecule and its protonated cation. acs.org Such studies are crucial for understanding how the molecule adapts its shape to fit into the binding pocket of the α2-adrenoceptor. By calculating the energy of different spatial arrangements (conformations), scientists can predict the most likely bioactive conformation.
Pharmacophore modeling is another powerful computational technique used in SAR. mdpi.com A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups) that a molecule must possess to bind to a specific receptor. For α2-adrenoceptor ligands, these models help rationalize the binding data of different analogues by mapping their features onto a common template, thereby explaining why certain substitutions enhance activity while others diminish it. researchgate.net These computational approaches complement experimental data and accelerate the hit-to-lead optimization process by allowing for the virtual screening of new potential analogues before undertaking their chemical synthesis. nih.govschrodinger.com
Metabolism and in Vitro Disposition in Research Models
In Vitro Metabolic Pathways of Imiloxan (B1671758) Hydrochloride (e.g., microsomal studies)
The biotransformation of imiloxan has been explored using liver microsomes from both human and rat models. researchgate.netnih.gov These in vitro systems are instrumental in identifying metabolic routes and are enriched with key drug-metabolizing enzymes. researchgate.net Studies have shown that imiloxan undergoes conversion into a range of metabolites, a number of which are characterized as unstable or reactive. nih.govingentaconnect.comingentaconnect.com
The primary metabolic pathways observed in microsomal incubations involve oxidative reactions. nih.gov Initial oxidation can occur on either the benzodioxane or the imidazole (B134444) moieties of the imiloxan structure. nih.gov Following these initial oxidative steps, the resulting metabolites can undergo further Phase II conjugation reactions. nih.gov The metabolism of imiloxan in these in vitro systems is dependent on the presence of cofactors such as NADPH, which is essential for the function of enzymes like the cytochrome P450 system. researchgate.net
Modern analytical techniques, such as mass spectrometry, have been applied to revisit and characterize the metabolites of imiloxan formed in vitro. ingentaconnect.com In incubations with human liver microsomes, a major metabolite, designated as M1, has been identified. ingentaconnect.com This metabolite is the result of a monohydroxylation reaction occurring on the imidazole portion of the molecule. ingentaconnect.com The formation of various unstable and reactive metabolites has also been noted in these microsomal studies. researchgate.netnih.govingentaconnect.com
| Metabolite ID | Metabolic Reaction | Location of Modification | Study System | Source(s) |
|---|---|---|---|---|
| M1 | Monohydroxylation | Imidazole moiety | Human Liver Microsomes | ingentaconnect.com |
| Unspecified | Oxidation | Benzodioxane and/or Imidazole moieties | Human and Rat Liver Microsomes | nih.gov |
The biotransformation of imiloxan is mediated by specific enzyme systems located primarily within the liver microsomes. The cytochrome P450 (CYP450) superfamily of enzymes plays a central role in the Phase I oxidative metabolism of the compound. nih.gov The involvement of the CYP450 system is evidenced by the NADPH-dependency of the metabolic reactions observed in microsomal assays. researchgate.net While the broad involvement of the CYP450 system is established, detailed studies identifying the specific CYP isoforms responsible for imiloxan's metabolism are limited in the public domain. nih.govsmolecule.com Following Phase I oxidation, metabolites can be substrates for Phase II conjugating enzymes. nih.gov
In Vitro Permeability and Transport Characteristics
The assessment of a compound's intestinal permeability is a critical component of in vitro drug disposition profiling, often evaluated using cell-based models like the Caco-2 cell line. mdpi.commedtechbcn.com The Caco-2 permeability assay utilizes a monolayer of human intestinal epithelial cells to predict in vivo drug absorption. mdpi.comevotec.com In this assay, the apparent permeability coefficient (Papp) is determined by measuring the rate of a compound's flux across the cell monolayer. medtechbcn.com This allows for the classification of compounds as having low, moderate, or high permeability. mdpi.com Furthermore, by measuring transport in both the apical-to-basolateral and basolateral-to-apical directions, the assay can identify whether a compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). evotec.com
Protein Binding in In Vitro Contexts
The extent to which a drug binds to proteins in plasma and tissues significantly influences its distribution and availability to exert a pharmacological effect. In vitro studies using microsomal assays have revealed that imiloxan demonstrates high covalent binding to proteins. researchgate.netnih.govingentaconnect.comingentaconnect.com Covalent binding suggests the formation of reactive metabolites that can permanently attach to proteins, a factor that is often investigated in drug development. researchgate.net
Standard in vitro methods to quantify plasma protein binding, such as equilibrium dialysis or ultrafiltration, determine the fraction of the drug that remains unbound (fu). xenotech.combioivt.com Only the unbound fraction is generally considered free to interact with targets, be metabolized, or be excreted. xenotech.com The primary proteins involved in the binding of drugs in plasma are albumin and α1-acid glycoprotein (B1211001) (AGP). xenotech.com However, specific quantitative data on the percentage of imiloxan hydrochloride bound to plasma proteins or its affinity for individual protein components are not detailed in the available literature.
Advanced Methodologies and Research Applications
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are a fundamental technique used to characterize receptor populations in tissues and cell lines. In the context of imiloxan (B1671758) hydrochloride, these assays have been instrumental in defining its selectivity for the α2B-adrenoceptor subtype.
A key study utilized [3H]-rauwolscine, a non-selective α2-adrenoceptor antagonist, to label binding sites in rabbit spleen and rat kidney membranes. nih.gov The rabbit spleen was found to predominantly express the α2A subtype, showing high affinity for compounds like oxymetazoline (B75379) and WB 4101, and low affinity for prazosin (B1663645) and chlorpromazine (B137089). nih.gov Conversely, the rat kidney displayed a pharmacological profile consistent with the α2B subtype, with high affinity for prazosin and chlorpromazine and low affinity for oxymetazoline and WB 4101. nih.gov
In these assays, imiloxan demonstrated a clear preference for the α2B-adrenoceptor binding site, solidifying its status as a selective α2B antagonist. nih.govinvivochem.com This selectivity is crucial for accurately classifying α2-adrenoceptor subtypes in various tissues. nih.gov For instance, in a study on dairy cow intestinal muscle, imiloxan was used as a competitor against the radioligand 3H-RX821002 to confirm the presence and binding characteristics of α2B-adrenoceptors. avma.org The results showed that the competition binding curves for imiloxan were best fitted with a one-site receptor model, indicating a single binding site for this subtype. avma.org
| Tissue/Cell Line | Radioligand | Key Findings |
| Rabbit Spleen | [3H]-rauwolscine | Predominantly α2A subtype; low affinity for imiloxan. nih.gov |
| Rat Kidney | [3H]-rauwolscine | Predominantly α2B subtype; high affinity for imiloxan. nih.govinvivochem.com |
| Dairy Cow Ileum & Colon | 3H-RX821002 | Confirmed presence of α2B-adrenoceptors using imiloxan as a selective competitor. avma.org |
Genetic Manipulation and Receptor Knockout Models in Research
The advent of genetic manipulation techniques, particularly the creation of receptor knockout mouse models, has provided powerful tools for dissecting the physiological roles of specific receptor subtypes. While specific studies focusing on the use of imiloxan hydrochloride in α2B-adrenoceptor knockout mice are not extensively detailed in the provided results, the availability of such models is noted. genecards.org
Research using knockout mice for other α2-adrenoceptor subtypes has highlighted the importance of having selective antagonists like imiloxan. For example, studies in α2A/D-adrenoceptor knockout mice have been conducted to investigate neurotransmission. ncats.io In such models, imiloxan could be used to pharmacologically block the remaining α2B- and α2C-receptors to isolate the function of the knocked-out subtype or to understand the compensatory roles of the other subtypes.
In Silico Modeling for Predictive Pharmacology and Receptor Interaction
In silico modeling, which involves the use of computer simulations to predict pharmacological properties and receptor-ligand interactions, is an increasingly important tool in drug discovery. Imiloxan has been included in datasets for developing and validating such models. For example, it was part of a training set for a support vector machine model aimed at predicting the inhibition of the human bile salt export pump (BSEP), a transporter protein implicated in drug-induced liver injury. researchgate.net
Molecular docking simulations can predict the binding affinity and orientation of ligands like imiloxan within the binding pocket of the α2B-adrenoceptor. These models can help to understand the structural basis for its selectivity. While the search results mention in silico modeling in the context of other compounds, the application of these techniques to imiloxan is a logical extension for rational drug design. nih.gov For instance, understanding the precise interactions between imiloxan and the α2B receptor at a molecular level can guide the design of new compounds with improved affinity, selectivity, or pharmacokinetic properties. The predicted collision cross section values for imiloxan adducts, calculated using methods like CCSbase, also contribute to its characterization in computational models. uni.lu
Use of this compound as a Reference Compound in Drug Discovery
Due to its well-defined selectivity, this compound serves as a crucial reference compound in drug discovery and pharmacological research. pharmaffiliates.comabcam.combio-techne.comtocris.com It is used as a standard against which new chemical entities are compared for their activity at α2-adrenoceptors. pharmaffiliates.com
Its primary role is as a selective antagonist for the α2B-adrenoceptor. pharmaffiliates.combio-techne.comtocris.com This allows researchers to:
Distinguish between α2-adrenoceptor subtypes: By comparing the effects of a new compound in the presence and absence of imiloxan, researchers can determine if the new compound's effects are mediated through the α2B subtype. pharmaffiliates.comwikipedia.org
Screen for subtype selectivity: In the development of new drugs targeting adrenergic receptors, imiloxan is used to assess the selectivity profile of candidate molecules. medchemexpress.com For example, a new compound can be tested for its binding affinity to all α2 subtypes, and its affinity for the α2B subtype can be directly compared to that of imiloxan.
Investigate the physiological roles of α2B-adrenoceptors: By blocking the α2B subtype with imiloxan, scientists can study the consequences of this blockade on various physiological processes, such as blood pressure regulation and neurotransmitter release. abcam.comnih.gov
Imiloxan's utility as a reference is underscored by its commercial availability from various suppliers for research purposes. bio-techne.comtocris.commedchemexpress.com Although it was initially investigated for the treatment of depression, its development was halted due to hypersensitivity reactions in Phase 1 clinical trials. ncats.ioncats.io Nevertheless, it remains an indispensable tool for in vitro and in vivo laboratory research. abcam.comresearchgate.net
Future Research Directions and Unanswered Questions
Elucidating Novel Alpha-2B Adrenoceptor-Mediated Biological Processes
The primary value of imiloxan (B1671758) hydrochloride in research lies in its ability to selectively block the alpha-2B adrenoceptor, thereby allowing scientists to isolate and study the specific functions mediated by this receptor subtype in contrast to the alpha-2A and alpha-2C subtypes. nih.gov Future research will likely continue to leverage this selectivity to uncover novel biological roles of the alpha-2B adrenoceptor in various systems.
One key area of investigation is the central nervous system. For instance, research has utilized imiloxan to demonstrate that alpha-2B and alpha-2C adrenoceptors are not the primary subtypes controlling noradrenaline release in the ventral tegmental area (VTA), which helps to specify the role of the alpha-2A subtype in dopamine (B1211576) release modulation. Further studies could use imiloxan to explore the involvement of alpha-2B adrenoceptors in other brain regions and their potential influence on cognition, mood, and behavior.
In the realm of pain research, imiloxan has been instrumental. Studies have shown that the analgesic effects of certain alpha-2 adrenoceptor agonists are not blocked by imiloxan, indicating that the alpha-2B subtype is not the principal mediator of this therapeutic effect. A recent study developing a new analgesic, ADRIANA, which targets the alpha-2B adrenoceptor, noted that in their assays, imiloxan also potently inhibited alpha-2A adrenoceptors, suggesting its selectivity may be context-dependent. pnas.org This highlights the need for careful interpretation of results and suggests a future direction in re-evaluating the precise selectivity profile of imiloxan across different experimental systems to better understand the novel biological processes mediated by the alpha-2B adrenoceptor.
| Research Area | Application of Imiloxan Hydrochloride | Key Finding |
| Neuroscience | Investigation of dopamine release in the VTA | Alpha-2B adrenoceptors do not primarily control noradrenaline release in this region. |
| Pain Modulation | Study of agonist-induced analgesia | The analgesic effect is not primarily mediated by the alpha-2B adrenoceptor. |
| Pharmacology | Selectivity profiling | Found to also inhibit alpha-2A adrenoceptors in a TGFα shedding assay. pnas.org |
Exploring Potential for Combination Studies with Other Pharmacological Agents in Research Models
The exploration of this compound in combination with other pharmacological agents in research models is a largely untapped area of investigation. Such studies could reveal synergistic or antagonistic interactions that provide deeper insights into complex biological systems and disease states. While preclinical combination studies are common in fields like oncology, their application with specific research tools like imiloxan is less documented. nih.gov
A potential avenue for future research is combining imiloxan with agents that target other neurotransmitter systems. For example, in preclinical models of psychiatric or neurological disorders, co-administration of imiloxan with serotonergic or dopaminergic drugs could help to unravel the interplay between the adrenergic and other neurotransmitter systems in regulating brain function.
In the context of cardiovascular research, combining imiloxan with drugs that modulate blood pressure through different mechanisms (e.g., ACE inhibitors or calcium channel blockers) could elucidate the specific contribution of the alpha-2B adrenoceptor to blood pressure regulation in various pathological states. nih.govresearchgate.net Similarly, in models of diabetic neuropathy, studies combining imiloxan with existing pain medications could explore new therapeutic strategies. researchgate.netnih.govnih.govmdpi.commdpi.com
Currently, there is a scarcity of published studies detailing the effects of imiloxan in combination with other classes of pharmacological agents. This represents a significant knowledge gap and a promising direction for future preclinical research. The table below outlines potential areas for such combination studies.
| Potential Research Area | Example of Combination Agent | Scientific Question |
| Neuroscience | Selective Serotonin Reuptake Inhibitor (SSRI) | How does alpha-2B adrenoceptor blockade affect the behavioral outcomes of serotonergic modulation? |
| Cardiovascular Disease | Angiotensin-Converting Enzyme (ACE) Inhibitor | What is the role of the alpha-2B adrenoceptor in blood pressure regulation when the renin-angiotensin system is inhibited? |
| Pain Research | Gabapentinoid (e.g., Pregabalin) | Can blockade of the alpha-2B adrenoceptor enhance the analgesic effects of gabapentinoids in models of neuropathic pain? |
Development of Next-Generation Alpha-2B Selective Antagonists Based on this compound Scaffolding
The chemical structure of this compound serves as a potential foundation, or scaffold, for the development of new and improved alpha-2B selective antagonists. genome.jpnih.gov The goal of such medicinal chemistry efforts would be to design novel compounds with enhanced selectivity, potency, and pharmacokinetic properties. nih.govuab.catyoutube.com
While imiloxan has been a valuable research tool, recent findings suggest its selectivity for the alpha-2B subtype over the alpha-2A subtype may not be as absolute as previously thought. pnas.org This underscores the need for next-generation antagonists with a more refined selectivity profile to ensure more precise experimental outcomes. Future research in this area would involve structure-activity relationship (SAR) studies, where systematic modifications are made to the imiloxan molecule to identify which parts of its structure are crucial for its interaction with the alpha-2B adrenoceptor. researchgate.net
Computational modeling and simulation could be employed to predict how changes to the imiloxan scaffold would affect its binding to the different alpha-2 adrenoceptor subtypes. This in silico approach can help prioritize the synthesis of the most promising new derivatives. The development of such novel antagonists would not only provide more precise tools for basic research but could also lay the groundwork for potential therapeutic agents targeting diseases where the alpha-2B adrenoceptor is implicated.
To date, the published literature does not extensively feature studies focused on creating derivatives from the imiloxan scaffold. The development of novel alpha-2B antagonists, such as ADRIANA, appears to have originated from different chemical scaffolds, further emphasizing the opportunity for future exploration based on imiloxan's structure. pnas.org
| Development Step | Approach | Objective |
| Lead Optimization | Structure-Activity Relationship (SAR) studies of the imiloxan scaffold. | Identify key structural features for alpha-2B selectivity and potency. |
| In Silico Design | Molecular docking and dynamics simulations. | Predict binding affinity and selectivity of virtual imiloxan derivatives. |
| Chemical Synthesis | Organic synthesis of novel analogues. | Create a library of new compounds for biological screening. |
| Pharmacological Profiling | In vitro binding and functional assays. | Characterize the potency and selectivity of new derivatives against all alpha-2 adrenoceptor subtypes. |
Applications in Disease Pathophysiology Research (excluding human trials)
This compound is a valuable tool for investigating the role of the alpha-2B adrenoceptor in the pathophysiology of various diseases in preclinical models. Its use allows researchers to determine whether this specific receptor subtype contributes to disease processes, which can help identify new targets for therapeutic intervention.
Cardiovascular and Metabolic Disease: In experimental models of diabetes, abnormalities in the noradrenergic system are associated with cardiovascular complications. Imiloxan has been used to study the involvement of alpha-2 adrenoceptor subtypes in the modulation of cardiac sympathetic tone in diabetic rats. Such research helps to clarify the complex interplay between metabolic disease and cardiovascular control. nih.govresearchgate.netresearchgate.net
Kidney Disease: The alpha-2B adrenoceptor is present in the rat kidney, and imiloxan has been used to characterize this receptor population. nih.gov This opens the door for future studies using imiloxan in preclinical models of kidney diseases, such as acute kidney injury or chronic kidney disease, to explore the potential role of alpha-2B adrenoceptor signaling in renal pathophysiology.
Neurological and Pain Disorders: As previously mentioned, imiloxan is used in neuroscience research to dissect the roles of different alpha-2 adrenoceptor subtypes. In models of neuropathic pain, particularly diabetic neuropathy, imiloxan can help determine the contribution of the alpha-2B adrenoceptor to the development of pain symptoms. nih.govnih.govmdpi.commdpi.com This is a critical area of research given the significant unmet need for effective treatments for neuropathic pain.
The table below summarizes the application of imiloxan in various preclinical disease models.
| Disease Model | Organ/System | Research Focus |
| Experimental Diabetes | Cardiovascular System | Modulation of cardioaccelerator sympathetic tone. |
| Renal Physiology Models | Kidney | Characterization of alpha-2B adrenoceptor populations. nih.gov |
| Neuropathic Pain Models | Nervous System | Elucidating the role of alpha-2B adrenoceptors in pain signaling. |
| Neurotransmitter Regulation Models | Central Nervous System | Investigating the influence of alpha-2B adrenoceptors on dopamine release. |
Conclusion: Synthesis of Research Findings and Future Academic Trajectories
Summary of Imiloxan (B1671758) Hydrochloride's Contributions to Adrenergic Receptor Science
Imiloxan hydrochloride has made a significant and lasting contribution to the field of adrenergic receptor science, primarily through its role as a selective antagonist of the α2-adrenoceptor. Its key contribution lies in its high selectivity for the α2B-adrenoceptor subtype. nih.gov This specificity has allowed researchers to dissect the distinct physiological and pharmacological roles of the different α2-adrenoceptor subtypes (α2A, α2B, and α2C), which was previously challenging due to the lack of selective pharmacological tools.
Research utilizing Imiloxan has been instrumental in characterizing the distribution and function of α2B-adrenoceptors in various tissues. For instance, studies in rat kidney models demonstrated that the α2-adrenoceptor binding sites in this tissue displayed high affinity for prazosin (B1663645) and low affinity for oxymetazoline (B75379), a profile indicative of the α2B subtype. nih.gov Imiloxan was identified as a selective ligand for this subtype, helping to confirm its presence and role. nih.gov
Furthermore, Imiloxan has been employed in functional studies to elucidate the involvement of α2-adrenoceptor subtypes in physiological processes such as blood pressure regulation. In studies on pithed rats, Imiloxan was used alongside other subtype-selective antagonists to demonstrate that α2A, α2B, and α2C-adrenoceptor subtypes all contribute to the vasopressor responses induced by α2-adrenoceptor agonists. nih.gov This research highlighted the complex interplay of these receptor subtypes in cardiovascular control.
Although its development for clinical use in depression was discontinued (B1498344) due to hypersensitivity reactions observed in Phase 1 trials, the very reasons for its discontinuation have opened new avenues of research into drug metabolism and idiosyncratic toxicity. nih.gov The investigation into its biotransformation and the formation of reactive metabolites has made Imiloxan a useful test compound for studying the relationship between liver covalent binding and drug-induced toxicity. nih.gov
The following table summarizes the key research findings associated with this compound:
| Research Area | Key Finding | Significance |
|---|---|---|
| Adrenoceptor Subtype Selectivity | Identified as a highly selective antagonist for the α2B-adrenoceptor subtype. nih.gov | Enabled the specific investigation of the α2B-adrenoceptor's function, distinguishing it from α2A and α2C subtypes. |
| Tissue-Specific Receptor Characterization | Helped characterize the α2-adrenoceptor population in tissues like the rat kidney as predominantly α2B. nih.gov | Provided a pharmacological tool to map the distribution of α2B-adrenoceptors. |
| Cardiovascular Physiology | Contributed to the understanding that α2A, α2B, and α2C-adrenoceptors are all involved in mediating vasopressor responses. nih.gov | Advanced the knowledge of the complex regulation of blood pressure by the adrenergic system. |
| Drug Metabolism and Toxicology | Its metabolism leads to the formation of unstable and/or reactive metabolites, resulting in high protein covalent binding in microsomal assays. nih.gov | Serves as a model compound for studying the mechanisms of idiosyncratic drug toxicity. |
Perspectives on its Enduring Value as a Research Tool
Despite its failure to reach the clinical market, the enduring value of this compound as a research tool is unequivocal. Its high selectivity for the α2B-adrenoceptor ensures its continued relevance in pharmacological studies aimed at understanding the nuanced roles of this specific receptor subtype. nih.gov As research into the therapeutic potential of targeting specific adrenoceptor subtypes continues, the need for precise pharmacological probes like Imiloxan remains high.
The specificity of Imiloxan makes it an invaluable tool for the classification and characterization of α2-adrenoceptor subtypes in various physiological and pathological models. nih.gov Its use in competitive binding assays and functional studies allows for the clear delineation of α2B-mediated effects from those of other adrenergic receptors. This is crucial for validating new therapeutic targets and for understanding the mechanism of action of novel drugs.
Moreover, the toxicological profile of Imiloxan provides a unique opportunity for researchers in the fields of drug metabolism and safety pharmacology. nih.gov It serves as a challenging test molecule for the development and validation of modern analytical methods aimed at detecting and characterizing reactive metabolites. nih.gov Understanding the metabolic pathways that lead to the hypersensitivity reactions observed with Imiloxan can provide broader insights into preventing and predicting idiosyncratic adverse drug reactions for other compounds.
Q & A
Q. How can researchers experimentally validate the α2B-adrenoceptor selectivity of imiloxan hydrochloride in vitro?
To confirm selectivity, perform competitive radioligand binding assays using cell membranes expressing α2A-, α2B-, and α2C-adrenoceptors. Use a reference antagonist (e.g., [³H]-RX821002) and compare the inhibition constants (Ki) across subtypes. Imiloxan exhibits 55-fold higher affinity for α2B (pKi = 7.26) versus α2A, which can be quantified using nonlinear regression analysis of displacement curves . Include positive controls (e.g., BRL-44408 for α2A) to validate assay specificity.
Q. What are the optimal storage conditions and solvent compatibility for this compound?
Store this compound as a solid at 2–8°C in a desiccated environment to prevent hydrolysis. For aqueous solutions, prepare fresh stock solutions (up to 100 mM in sterile water) and avoid repeated freeze-thaw cycles. Stability tests under varying pH (5–8) and temperatures (4–37°C) should be conducted to confirm compound integrity over time .
Q. What methodological considerations are critical for dose-response studies of imiloxan in isolated tissue preparations?
Use functional assays (e.g., isolated rat vas deferens for α2B-mediated responses) with cumulative dosing. Pre-treat tissues with selective α2A antagonists (e.g., BRL-44408) to isolate α2B effects. Normalize responses to a reference agonist (e.g., UK-14,304) and apply the Schild plot analysis to calculate pA2 values, ensuring equilibration times ≥30 minutes between doses .
Advanced Research Questions
Q. How can researchers address contradictory data between imiloxan’s binding affinity and functional antagonism in α2B-adrenoceptor studies?
Contradictions may arise from receptor dimerization or tissue-specific signaling pathways. Perform parallel experiments in transfected cell lines (e.g., CHO-K1 cells expressing human α2B) and native tissues. Use GTPγS binding assays to measure G-protein coupling efficiency and compare with binding data. Consider species differences, as imiloxan’s in vivo activity in rodents may not fully translate to human receptors .
Q. What strategies are recommended for resolving batch-to-batch variability in imiloxan’s pharmacological activity?
Characterize each batch via HPLC purity analysis (>98%) and mass spectrometry. Validate biological activity using standardized assays (e.g., inhibition of α2B-mediated cAMP production in HEK293 cells). Cross-reference with historical data and report variability metrics (e.g., EC50 ± SEM) in publications .
Q. How should researchers design studies to investigate imiloxan’s effects in α2B-adrenoceptor knockout models?
Use double-blind protocols with age- and weight-matched wild-type (WT) and α2B-KO mice. Assess baseline physiological parameters (e.g., blood pressure, locomotor activity) and compare responses to imiloxan. Include rescue experiments (e.g., viral vector-mediated α2B re-expression) to confirm target specificity. Statistical analysis must account for potential compensatory upregulation of α2A/C subtypes .
Q. What analytical approaches are suitable for detecting imiloxan metabolites in pharmacokinetic studies?
Employ LC-MS/MS with a C18 column and positive ionization mode. Monitor parent ion (m/z 280.75) and potential metabolites (e.g., hydroxylated or glucuronidated derivatives). Validate methods using plasma/tissue homogenates spiked with imiloxan and internal standards (e.g., deuterated analogs). Include time-course studies to assess metabolic stability in liver microsomes .
Q. How can imiloxan’s role in CNS research be optimized despite its peripheral α2B selectivity?
Utilize intracerebroventricular (ICV) or intrathecal administration to bypass the blood-brain barrier. Pair with in situ hybridization to map α2B receptor distribution in brain regions (e.g., thalamus). Combine with behavioral assays (e.g., forced swim test) to explore depression-related pathways, ensuring controls for off-target effects via α1/β-adrenoceptors .
Q. What computational methods support the design of imiloxan derivatives with enhanced α2B specificity?
Perform molecular docking using α2B receptor crystal structures (PDB ID: e.g., 6PT3) to identify critical binding residues (e.g., Asp113). Apply free-energy perturbation (FEP) calculations to predict affinity changes for methyl or halogen substitutions. Validate top candidates via synthesis and in vitro testing .
Methodological Best Practices
- Data Contradiction Analysis : Always replicate findings across ≥3 independent experiments and use orthogonal assays (e.g., binding vs. functional) .
- Animal Dose Conversion : Apply body surface area normalization (e.g., human equivalent dose = mouse dose × 12.3) for translational studies .
- Safety Protocols : Follow OSHA-compliant handling procedures, including PPE (gloves, lab coat) and emergency eyewash access, as outlined in safety data sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
